molecular formula C17H9FN2O B2521687 3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 161111-63-3

3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one

Cat. No.: B2521687
CAS No.: 161111-63-3
M. Wt: 276.27
InChI Key: QIEZASIQHPITIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound featuring a fused indenopyridazinone core with a 2-fluorophenyl substituent at the 3-position. The indenopyridazinone scaffold is notable for its planar conformation, stabilized by π-π stacking interactions and weak C–H···O hydrogen bonds . The 2-fluorophenyl group introduces steric and electronic effects that influence binding affinity and selectivity, particularly in enzyme inhibition contexts.

Properties

IUPAC Name

3-(2-fluorophenyl)indeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9FN2O/c18-14-8-4-3-7-12(14)15-9-13-16(20-19-15)10-5-1-2-6-11(10)17(13)21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEZASIQHPITIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with indanone derivatives in the presence of a suitable catalyst . The reaction conditions often require refluxing in an organic solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydropyridazinone analogs .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that 3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various human tumor cell lines. For instance, compounds derived from similar structures have demonstrated high levels of antimitotic activity, with mean growth inhibition values indicating substantial efficacy against cancer cells .

Case Study Example :
A study conducted by the National Cancer Institute (NCI) evaluated the compound's effects on approximately sixty cancer cell lines. It was found to exhibit a mean growth inhibition rate of 12.53%, suggesting its potential as an anticancer agent .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Its structural characteristics enable it to disrupt bacterial cell wall synthesis and inhibit growth. This makes it a candidate for further exploration in developing new antibiotics.

Synthesis and Functionalization

The synthesis of this compound typically involves several key steps, including the formation of the indeno-pyridazinone framework through cyclization reactions. The incorporation of the fluorophenyl group enhances its biological activity and solubility in organic solvents.

Biological Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific biological targets within cells. These interactions can lead to apoptosis in cancer cells or inhibition of bacterial growth in microbial applications.

Stability and Reactivity

The compound's stability under various conditions (temperature and pH) is crucial for its application in research and potential drug development. Preliminary data suggest that it maintains stability across a range of conditions, which is advantageous for therapeutic formulations.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Key Observations:

  • 3-Position Substituents : Small, lipophilic groups (e.g., methyl) optimize MAO-B binding, while bulky substituents (e.g., CF₃-phenyl) reduce activity . Fluorine at the 2-position (as in the target compound) may balance steric hindrance and electronegativity, though direct evidence is lacking.
  • 8-Position Modifications : Hydrophobic side chains (e.g., m-chlorobenzyloxy) extend into MAO-B’s entrance cavity, enhancing affinity .

Species-Dependent Activity

Human MAO-B exhibits distinct structural differences from rat MAO-B (e.g., substrate cavity size), leading to divergent inhibitor responses. For example:

  • Molecular docking reveals species-specific binding modes, emphasizing the need for human enzyme studies during drug development .

Selectivity Against Related Enzymes

Indenopyridazinones are selective for MAO-B over indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in kynurenine pathways . For example:

Molecular Modeling and Binding Interactions

Docking studies of 9a within MAO-B highlight:

  • The indenopyridazinone core occupies the substrate cavity, stabilized by hydrophobic interactions.
  • The m-chlorobenzyloxy side chain extends into a hydrophobic pocket near the entrance cavity, critical for high-affinity binding .

Biological Activity

3-(2-Fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C17H9FN2OC_{17}H_{9}FN_{2}O
  • Molecular Weight : 276.26 g/mol
  • CAS Number : 161111-63-3

The compound features a unique combination of a fluorophenyl group, an indene moiety, and a pyridazinone ring, contributing to its distinct pharmacological profile .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .
  • Monoamine Oxidase (MAO) Inhibition : Research indicates that derivatives of this compound exhibit significant inhibitory activity against MAO-A and MAO-B enzymes, which are involved in the metabolism of neurotransmitters .

Anticancer Activity

Studies have demonstrated that this compound exhibits potent anticancer properties. For instance:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, showing significant cytotoxic effects. In particular, it has demonstrated activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
Cell LineIC50 (µM)
MCF-727.05
HepG2120.6

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against several bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still needed to establish its potential as an antimicrobial agent .

Anti-inflammatory Effects

Due to its COX inhibition capability, this compound may also possess anti-inflammatory properties. This aspect is critical for developing treatments for inflammatory diseases .

Case Studies and Research Findings

  • Pyridazinone Derivatives : A study focused on the synthesis and evaluation of various pyridazinone derivatives highlighted that those containing the fluorophenyl moiety exhibited enhanced MAO-B inhibition compared to their counterparts without this substitution . The most potent derivative showed an IC50 value of 0.013 µM.
  • Cytotoxicity Assessment : A comparative study evaluated the cytotoxic effects of several derivatives on L929 fibroblast cells. The results indicated that while some derivatives caused significant cell death at higher concentrations, others like T6 showed minimal cytotoxicity at all tested doses .

Q & A

Q. What statistical approaches are optimal for analyzing dose-dependent synergistic effects in combination therapies?

  • Methodological Answer : Chou-Talalay combination index (CI) analysis with CompuSyn software. Synergy (CI <1) is confirmed via Bliss independence or Loewe additivity models, as applied in antiviral drug cocktails .

Data Management & Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

  • Methodological Answer : Publish detailed protocols with kinetic data (e.g., reaction progress monitored via inline IR). Use QbD (Quality by Design) principles, including critical process parameters (CPPs) and material attributes (CMAs) .

Q. What open-source databases or tools are recommended for sharing spectral data and crystallographic information?

  • Methodological Answer : Deposit raw NMR/MS data in PubChem or ChemSpider. Crystallographic coordinates (CIF files) should be submitted to the Cambridge Structural Database (CSD), following FAIR data principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.